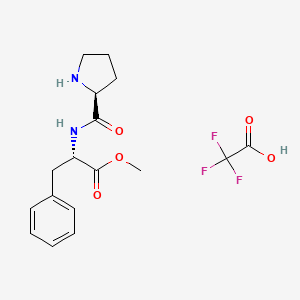

H-Pro-Phe-Me trifluoroactate

Descripción general

Descripción

H-Pro-Phe-Me trifluoroactate, also known as methyl (2S)-3-phenyl-2-[(2S)-pyrrolidine-2-carbonyl]amino]propanoate trifluoroacetate, is a compound with the molecular formula C17H21F3N2O5 and a molecular weight of 390.354 Da . It is commonly used in peptide synthesis and purification processes due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: H-Pro-Phe-Me trifluoroactate is synthesized through a series of chemical reactions involving the coupling of proline and phenylalanine derivatives. The process typically involves the following steps:

Protection of Amino Groups: The amino groups of proline and phenylalanine are protected using suitable protecting groups to prevent unwanted side reactions.

Coupling Reaction: The protected amino acids are coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Deprotection: The protecting groups are removed under acidic conditions to yield the desired peptide.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) ensures high purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions: H-Pro-Phe-Me trifluoroactate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives.

Aplicaciones Científicas De Investigación

H-Pro-Phe-Me trifluoroactate has several applications in scientific research, including:

Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Investigated for its potential therapeutic applications in drug development and as a model compound in pharmacological studies.

Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry

Mecanismo De Acción

The mechanism of action of H-Pro-Phe-Me trifluoroactate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction, protein synthesis, and metabolic regulation .

Comparación Con Compuestos Similares

H-Pro-Phe-Me trifluoroactate can be compared with other similar compounds, such as:

H-Pro-Phe-OMe trifluoroacetate: Similar structure but different functional groups.

H-Pro-Phe-OH trifluoroacetate: Contains a hydroxyl group instead of a methyl ester.

H-Pro-Phe-NH2 trifluoroacetate: Contains an amine group instead of a methyl ester.

Uniqueness: this compound is unique due to its specific combination of proline and phenylalanine residues, which confer distinct chemical and biological properties. Its trifluoroacetate moiety enhances its stability and solubility, making it a valuable compound in various research and industrial applications .

Actividad Biológica

H-Pro-Phe-Me trifluoroacetate is a synthetic compound that has garnered interest due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

H-Pro-Phe-Me trifluoroacetate is a derivative of proline and phenylalanine, which are both amino acids. The trifluoroacetate moiety enhances the compound's stability and solubility, making it valuable in various research applications. The synthesis typically involves:

- Protection of Amino Groups : Protecting groups are used to prevent unwanted reactions during synthesis.

- Coupling Reaction : The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) in the presence of bases such as N-methylmorpholine (NMM).

- Deprotection : The final product is obtained by removing the protecting groups under acidic conditions.

The biological activity of H-Pro-Phe-Me trifluoroacetate primarily involves its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. Key pathways influenced by this compound include:

- Signal Transduction : Modulating cellular signaling pathways.

- Protein Synthesis : Affecting the translation process.

- Metabolic Regulation : Influencing metabolic pathways within cells.

Biological Activity and Applications

Research on H-Pro-Phe-Me trifluoroacetate has identified several potential applications in biology and medicine:

- Protein-Protein Interactions : It is used to study interactions between proteins, which is crucial for understanding cellular functions.

- Enzyme-Substrate Interactions : The compound can serve as a model for investigating how enzymes interact with their substrates.

- Therapeutic Potential : Preliminary studies suggest it may have applications in drug development, particularly in designing new therapeutic agents.

1. Inhibition of Cell Proliferation

A study examined the effects of trifluoroacetate (TFA), a component related to H-Pro-Phe-Me trifluoroacetate, on cell proliferation. It was found that TFA at concentrations above inhibited the growth of osteoblasts and chondrocytes significantly. This highlights the importance of controlling TFA levels in peptide preparations to avoid cytotoxic effects .

| Cell Type | TFA Concentration | Effect on Cell Growth |

|---|---|---|

| Fetal Rat Osteoblasts | Increase | |

| Canine Articular Chondrocytes | Decrease | |

| Neonatal Mouse Calvariae | Decrease |

2. Antimicrobial Activity

Another study explored antimicrobial peptides derived from similar structures to H-Pro-Phe-Me trifluoroacetate. These peptides demonstrated significant inhibitory activity against various Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. Such findings suggest that compounds like H-Pro-Phe-Me trifluoroacetate could be developed into antimicrobial agents .

Comparison with Similar Compounds

H-Pro-Phe-Me trifluoroacetate can be compared with other related compounds such as:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| H-Pro-Phe-OMe trifluoroacetate | Contains a methoxy group | Similar protein interactions |

| H-Pro-Phe-OH trifluoroacetate | Contains a hydroxyl group | Varies in solubility |

| H-Pro-Phe-NH2 trifluoroacetate | Contains an amine group | Altered binding properties |

These comparisons illustrate the unique properties of H-Pro-Phe-Me trifluoroacetate that may enhance its biological activity.

Propiedades

IUPAC Name |

methyl (2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3.C2HF3O2/c1-20-15(19)13(10-11-6-3-2-4-7-11)17-14(18)12-8-5-9-16-12;3-2(4,5)1(6)7/h2-4,6-7,12-13,16H,5,8-10H2,1H3,(H,17,18);(H,6,7)/t12-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIYNVMAHMMFJL-QNTKWALQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661502 | |

| Record name | Trifluoroacetic acid--methyl L-prolyl-L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149673-08-5 | |

| Record name | Trifluoroacetic acid--methyl L-prolyl-L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.